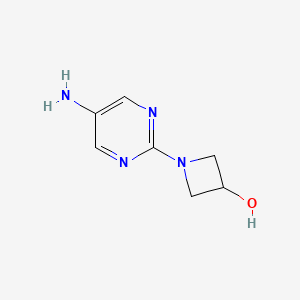
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol
説明
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, with the CAS number 1445153-73-0, features a unique azetidine ring substituted with a pyrimidine moiety. The structural characteristics contribute to its interaction with various biological targets.
The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrimidine ring enhances its binding affinity, which is crucial for its pharmacological effects. It is hypothesized that the azetidine ring facilitates membrane penetration, thereby increasing bioavailability.
Pharmacological Effects
This compound has been evaluated for several biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs.
- Anticancer Potential : Research highlights its efficacy in inhibiting cell proliferation in cancer cell lines, particularly those related to lung and breast cancers. It appears to induce apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:
Study on Antimicrobial Activity
In a recent study, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition with MIC values ranging from 10 to 20 µg/mL, indicating its potential as a lead compound in antibiotic development.
Evaluation of Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent.
Anticancer Activity Assessment
A series of in vitro assays were conducted on various cancer cell lines, revealing that this compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
特性
IUPAC Name |
1-(5-aminopyrimidin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJWYGFANPSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














